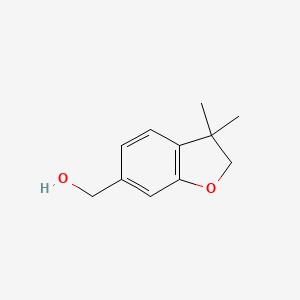![molecular formula C19H26N2O4 B8452096 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-Indole-5-acetic acid ethyl ester](/img/structure/B8452096.png)
3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-Indole-5-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[2-(N-tert-butyloxycarbonylamino)ethyl]-1H-indole-5-acetate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-Indole-5-acetic acid ethyl ester typically involves multiple stepsThe reaction conditions often involve the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to prevent unwanted reactions at specific sites .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(N-tert-butyloxycarbonylamino)ethyl]-1H-indole-5-acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can target the ester or amide groups in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of the ester group can yield the corresponding alcohol .
Scientific Research Applications
Ethyl 3-[2-(N-tert-butyloxycarbonylamino)ethyl]-1H-indole-5-acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s indole core is a common motif in many biologically active molecules, making it useful in the study of biochemical pathways and drug development.
Medicine: Due to its structural similarity to various pharmacologically active compounds, it is investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-Indole-5-acetic acid ethyl ester involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, influencing biochemical pathways. The Boc-protected amino group can be selectively deprotected under mild conditions, allowing for further functionalization and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[2-(N-tert-butyloxycarbonylamino)ethyl]-1H-indole-2-carboxylate
- Ethyl 3-[2-(N-tert-butyloxycarbonylamino)ethyl]-1H-indole-3-carboxylate
- Ethyl 3-[2-(N-tert-butyloxycarbonylamino)ethyl]-1H-indole-4-carboxylate
Uniqueness
Ethyl 3-[2-(N-tert-butyloxycarbonylamino)ethyl]-1H-indole-5-acetate is unique due to the specific positioning of the ethyl acetate group at the 5-position of the indole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H26N2O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1H-indol-5-yl]acetate |
InChI |
InChI=1S/C19H26N2O4/c1-5-24-17(22)11-13-6-7-16-15(10-13)14(12-21-16)8-9-20-18(23)25-19(2,3)4/h6-7,10,12,21H,5,8-9,11H2,1-4H3,(H,20,23) |
InChI Key |
WTMNAWSWKXAXHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)NC=C2CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



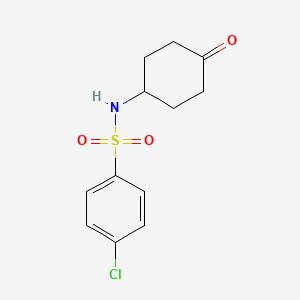

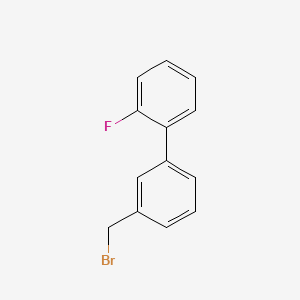
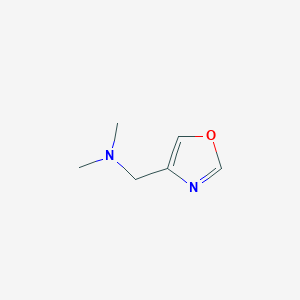
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-,methyl ester](/img/structure/B8452047.png)
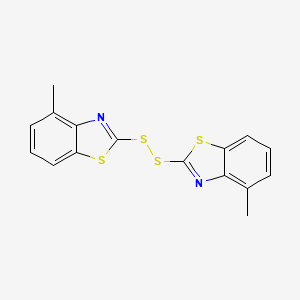

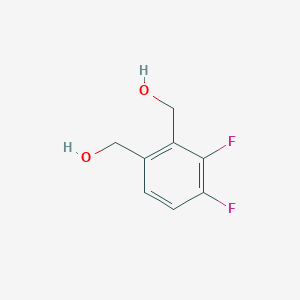
![2-[4-(Pyridin-2-yl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B8452078.png)
![[4-(2-Chloro-pyridin-3-yl)-[1,3,5]triazin-2-yl]-methyl-amine](/img/structure/B8452083.png)
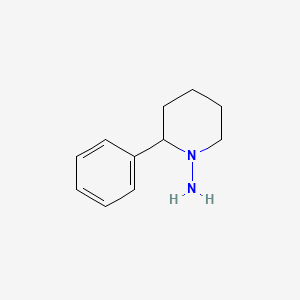
![1-[(p-Aminophenyl)-sulfonyl]-4-(o-methylphenyl)piperazine](/img/structure/B8452100.png)
